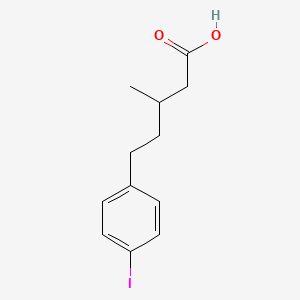

5-(4-Iodophenyl)-3-methylpentanoic acid

CAS No.: 1342541-18-7

Cat. No.: VC7415336

Molecular Formula: C12H15IO2

Molecular Weight: 318.154

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342541-18-7 |

|---|---|

| Molecular Formula | C12H15IO2 |

| Molecular Weight | 318.154 |

| IUPAC Name | 5-(4-iodophenyl)-3-methylpentanoic acid |

| Standard InChI | InChI=1S/C12H15IO2/c1-9(8-12(14)15)2-3-10-4-6-11(13)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,14,15) |

| Standard InChI Key | WBZDAODJVGVYLV-UHFFFAOYSA-N |

| SMILES | CC(CCC1=CC=C(C=C1)I)CC(=O)O |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name for 5-(4-iodophenyl)-3-methylpentanoic acid reflects its substituents: a pentanoic acid chain (five-carbon carboxylic acid) with a methyl group at position 3 and a 4-iodophenyl group at position 5. Its molecular formula is CHIO, with a molecular weight of 318.15 g/mol. The compound’s structure includes:

-

A 4-iodophenyl moiety, which introduces aromaticity and halogen-based electronic effects.

-

A branched alkyl chain with a methyl group at C3, influencing steric interactions and solubility.

-

A terminal carboxylic acid group, enabling hydrogen bonding and salt formation .

Comparative analysis with structurally related compounds, such as 5-amino-5-(4-iodophenyl)pentanoic acid (CHINO), highlights the role of substituents in modulating physicochemical properties. Replacement of the amino group with a methyl group reduces polarity, as evidenced by the lower calculated log P (octanol-water partition coefficient) for the methyl derivative .

Synthesis and Structural Modification

While no direct synthesis route for 5-(4-iodophenyl)-3-methylpentanoic acid is documented, analogous compounds suggest feasible strategies:

Claisen Rearrangement and Alkylation

The synthesis of iodophenyl-substituted acids often begins with halogenated aromatic precursors. For example, 4-iodobenzene derivatives can undergo Friedel-Crafts acylation or alkylation to introduce side chains. A Claisen rearrangement—a -sigmatropic rearrangement of allyl vinyl ethers—could facilitate the formation of the branched carbon skeleton . Subsequent hydrolysis of intermediate esters would yield the carboxylic acid functionality.

Stereochemical Considerations

The methyl group at C3 introduces a chiral center, necessitating enantioselective synthesis. Asymmetric hydrogenation or enzymatic resolution methods, commonly employed in the production of β-branched carboxylic acids, may be applicable . For instance, chiral auxiliaries like Evans’ oxazolidinones could direct stereochemistry during alkylation steps.

Physicochemical Properties

Key properties inferred from structural analogs include:

The iodine atom’s polarizability enhances van der Waals interactions, potentially increasing binding affinity to hydrophobic protein pockets .

Challenges and Future Directions

Current limitations include the lack of in vitro or in vivo studies. Priority research areas should encompass:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume